molecular formula C23H26N2O2S3 B2864176 (Z)-N-benzyl-N-(tert-butyl)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide CAS No. 315244-70-3

(Z)-N-benzyl-N-(tert-butyl)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide

Cat. No. B2864176
M. Wt: 458.65
InChI Key: GVSRSEOHSIKNAG-CYVLTUHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-benzyl-N-(tert-butyl)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C23H26N2O2S3 and its molecular weight is 458.65. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-benzyl-N-(tert-butyl)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-benzyl-N-(tert-butyl)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity and Therapeutic Applications

Thiazolidinone derivatives have been explored for their biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. For instance, certain 4-thiazolidinone derivatives have demonstrated appreciable anti-inflammatory and potential wound healing effects due to their ability to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tissue remodeling and inflammatory processes (Incerti et al., 2018). Moreover, some thiazolidinone compounds have shown moderate antitumor activity against malignant tumor cells, highlighting their potential in cancer research and therapy (Horishny & Matiychuk, 2020).

Chemical Synthesis and Catalysis

Thiazolidinone derivatives are also significant in the field of chemical synthesis and catalysis. For example, studies have been conducted on the synthesis of thiazolidinone compounds containing benzothiazole moiety, which revealed their anticancer activity, suggesting the utility of these compounds in the development of new anticancer drugs (Havrylyuk et al., 2010). The structural diversity and reactivity of thiazolidinone derivatives make them valuable scaffolds in organic synthesis, enabling the development of novel chemical entities with potential applications in various fields of research and therapy.

properties

IUPAC Name

N-benzyl-N-tert-butyl-4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S3/c1-23(2,3)25(16-17-9-5-4-6-10-17)20(26)12-7-13-24-21(27)19(30-22(24)28)15-18-11-8-14-29-18/h4-6,8-11,14-15H,7,12-13,16H2,1-3H3/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSRSEOHSIKNAG-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-benzyl-N-(tert-butyl)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamide

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